4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
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Overview
Description
4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentaquinoline core, a benzoic acid moiety, and specific functional groups such as a chlorine atom and a methoxy group. Its distinct chemical structure makes it a subject of interest for research in medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline structure.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzoic Acid Moiety: This step involves coupling the cyclopentaquinoline intermediate with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorine atom or the benzoic acid moiety, potentially leading to dechlorination or reduction to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a lead compound for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
- 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Uniqueness
Compared to similar compounds, 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the methoxy group and the chlorine atom in particular may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H18ClNO3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H18ClNO3/c1-25-16-10-9-15(21)17-13-3-2-4-14(13)18(22-19(16)17)11-5-7-12(8-6-11)20(23)24/h2-3,5-10,13-14,18,22H,4H2,1H3,(H,23,24)/t13-,14+,18+/m1/s1 |
InChI Key |
DGQBJVYZBWGTDF-GLJUWKHASA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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